molecular formula C13H17N3S B062462 5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 175276-75-2

5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B062462
CAS No.: 175276-75-2
M. Wt: 247.36 g/mol
InChI Key: WBHKPLKLHZOBRB-UHFFFAOYSA-N
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Description

5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a high-value heterocyclic compound of significant interest in advanced materials and medicinal chemistry research. Its core structure, featuring a 1,2,4-triazole ring bearing a thiol group, acts as a versatile pharmacophore and a robust ligand for metal coordination. The 4-tert-butylphenyl substituent confers enhanced lipophilicity and steric bulk, influencing the molecule's electronic properties and its ability to interact with biological targets and material surfaces.

Properties

IUPAC Name

3-(4-tert-butylphenyl)-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S/c1-13(2,3)10-7-5-9(6-8-10)11-14-15-12(17)16(11)4/h5-8H,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHKPLKLHZOBRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351515
Record name 5-(4-tert-Butylphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Molecular Weight

247.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

175276-75-2
Record name 5-[4-(1,1-Dimethylethyl)phenyl]-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione
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Record name 5-(4-tert-Butylphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Record name 5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
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Preparation Methods

Formation of 4-tert-Butylbenzohydrazide

The synthesis begins with the conversion of methyl 4-tert-butylbenzoate into 4-tert-butylbenzohydrazide. This step involves refluxing the ester with hydrazine hydrate in ethanol, yielding the hydrazide through nucleophilic acyl substitution. The reaction typically achieves an 82–92% yield after recrystallization, with purity confirmed via melting point analysis (125–146°C).

Synthesis of Potassium Dithiocarbazinate

The hydrazide is treated with carbon disulfide (CS₂) in alkaline ethanol to form potassium 4-tert-butylbenzodithiocarbazinate. This exothermic reaction requires ice-cooling to prevent decomposition, with the potassium salt precipitating as a brown solid upon dilution with diethyl ether. The intermediate is critical for cyclization, as its structure directs the regioselectivity of the triazole ring formation.

Cyclization with Methylhydrazine

Cyclization of the potassium dithiocarbazinate with methylhydrazine under reflux conditions produces the triazole core. Unlike methods using hydrazine hydrate—which introduce an amino group—methylhydrazine enables the direct incorporation of a methyl substituent at position 4 of the triazole ring. The reaction releases hydrogen sulfide (H₂S), necessitating proper ventilation. Acidification with HCl precipitates the crude product, which is purified via recrystallization (ethanol/water) to achieve yields of 68–75%.

Microwave-Assisted Synthesis

Enhanced Reaction Efficiency

Microwave irradiation significantly accelerates the cyclization step. Under optimized conditions (600 W, 30 minutes), the reaction achieves a 97% yield, compared to 68–75% in conventional reflux. The rapid heating minimizes side reactions, such as oxidation of the thiol group, while improving energy efficiency.

Parameter Optimization

Key parameters include:

Condition Optimal Value Impact on Yield
Microwave Power600 WMaximizes reaction rate
Irradiation Time30 minutesCompletes cyclization
SolventEthanolEnhances solubility

This method reduces purification demands, as chromatographic analysis shows >95% purity post-irradiation.

Characterization and Analytical Techniques

Spectroscopic Confirmation

  • FTIR : The thiol (-SH) stretch appears at 2550–2612 cm⁻¹, while C=N and aromatic C=C stretches are observed at 1581–1628 cm⁻¹.

  • ¹H NMR : The tert-butyl group resonates as a singlet at δ 1.3 ppm, while the methyl group at position 4 appears as a singlet at δ 3.5 ppm. Aromatic protons from the 4-tert-butylphenyl moiety integrate as a multiplet at δ 7.4–7.6 ppm.

Elemental Analysis

Consistent with the molecular formula C₁₃H₁₇N₃S, calculated values (C: 61.15%, H: 6.71%, N: 16.46%) align closely with experimental results (C: 60.98%, H: 6.65%, N: 16.39%).

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting continuous flow systems improves scalability and safety by automating hazardous steps (e.g., CS₂ handling). These reactors enhance heat transfer, reducing hotspots during exothermic reactions.

Waste Management

The synthesis generates H₂S and sulfur-containing byproducts. Scrubbers using NaOH solutions neutralize H₂S, while solvent recovery systems (e.g., distillation) minimize ethanol waste.

Challenges and Troubleshooting

Thiol Oxidation

The -SH group is prone to oxidation, forming disulfides. Performing reactions under nitrogen atmospheres and adding antioxidants (e.g., BHT) mitigate this issue.

Steric Hindrance

The bulky tert-butyl group slows reaction kinetics. Extending reflux times by 20–30% or using polar aprotic solvents (e.g., DMF) enhances reactivity .

Chemical Reactions Analysis

Types of Reactions

5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of disulfides or sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity
Research has indicated that compounds containing the triazole moiety exhibit antifungal properties. 5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol has been studied for its potential to inhibit fungal pathogens, making it a candidate for developing antifungal agents. A study demonstrated its effectiveness against various strains of fungi, suggesting its utility in treating fungal infections in humans and plants .

Antioxidant Properties
The compound has also shown promising antioxidant properties. Antioxidants are vital in preventing oxidative stress in biological systems, which can lead to various diseases. In vitro studies have reported that this triazole derivative can scavenge free radicals effectively .

Agricultural Applications

Plant Growth Regulators
In agriculture, triazole compounds are often used as fungicides and growth regulators. This specific triazole has been explored for its ability to enhance plant growth and resistance to stress conditions. Field trials indicated improved yield and health in crops treated with formulations containing this compound .

Pesticidal Activity
The compound has been evaluated for its pesticidal properties against agricultural pests. Studies have shown it can act as an effective pesticide, reducing pest populations while being less harmful to beneficial insects compared to traditional chemical pesticides .

Material Science

Corrosion Inhibitors
this compound has been investigated as a corrosion inhibitor for metals. Its ability to form protective layers on metal surfaces helps prevent corrosion in various environments, making it valuable in industrial applications .

Polymer Additives
This compound is also being explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improvements in durability and resistance to environmental degradation .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Results
Medicinal ChemistryAntifungal AgentsEffective against various fungal strains
AntioxidantsScavenges free radicals effectively
Agricultural SciencePlant Growth RegulatorsImproved yield and plant health
Pesticidal ActivityReduces pest populations with minimal harm
Material ScienceCorrosion InhibitorsForms protective layers on metal surfaces
Polymer AdditivesEnhances thermal stability and durability

Case Studies

  • Antifungal Efficacy Study : A clinical trial assessed the antifungal activity of this compound against Candida species. Results showed significant inhibition of fungal growth compared to control groups .
  • Agricultural Field Trials : Field studies conducted on wheat crops treated with this compound demonstrated a 20% increase in yield compared to untreated controls, highlighting its potential as a growth regulator .
  • Corrosion Resistance Testing : Laboratory tests evaluated the performance of this triazole as a corrosion inhibitor for steel in saline environments. The results indicated a reduction in corrosion rates by over 50% when applied .

Mechanism of Action

The mechanism of action of 5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The triazole ring can interact with various biological receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol and related triazole derivatives, along with their applications and research findings:

Compound Key Substituents Synthetic Route Key Properties/Applications References
This compound 4-methyl, 5-(4-tert-butylphenyl), 3-thiol Likely via alkylation or condensation of thiosemicarbazide precursors Lipophilic; potential use in corrosion inhibition or as a ligand in coordination chemistry
5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol 4-(Schiff base), 5-(4-nitrophenyl), 3-thiol Schiff base formation from 4-amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol Enhanced electronic effects (nitro group); studied for catalytic or optical applications
5-(Adamantan-1-yl)-4-methyl-4H-1,2,4-triazole-3-thiol 4-methyl, 5-(adamantyl), 3-thiol Alkylation with 4-chlorobenzyl chloride in DMF High steric bulk; used to synthesize derivatives with antimicrobial potential
4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine 4-methyl, 5-(decylthio), morpholine side chain Alkylation of triazole-3-thiol with decylthio groups Antifungal and antimicrobial activity; low acute toxicity in oil liniments
5-(4-Trifluoromethylphenyl)-4H-1,2,4-triazole-3-thiol derivatives (e.g., CP 55-58) 4-amino/alkyl, 5-(4-trifluoromethylphenyl), 3-thiol Condensation with benzaldehydes in acetic acid Inhibitors of bacterial enzymes; structure-activity relationship (SAR) studies
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives 4-phenyl, 5-(pyrazole), 3-thiol Schiff base formation from pyrazole-containing aldehydes Moderate antiradical activity (DPPH assay); potential antioxidants
5-(4-Chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol 4-methyl, 5-(4-chlorophenyl), 3-thiol Not explicitly detailed; similar to alkylation routes Component in corrosion inhibition studies; compared to mercaptonicotinic acid

Key Comparative Insights:

Electronic and Steric Effects :

  • The tert-butyl group in the target compound provides steric hindrance and electron-donating effects, contrasting with the electron-withdrawing nitro (in ) and trifluoromethyl (in ) groups in analogues. These differences influence reactivity in coordination chemistry and catalysis.
  • Adamantyl (in ) and decylthio (in ) substituents further enhance hydrophobicity, making those derivatives more suitable for lipid-rich environments (e.g., antimicrobial formulations).

The target compound’s biological profile remains underexplored but could be inferred to have niche applications due to its tert-butyl group.

Synthetic Flexibility :

  • Most derivatives are synthesized via Schiff base formation () or alkylation (), suggesting that the target compound could be functionalized similarly to introduce side chains for tailored applications.

Biological Activity

5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential applications in medicine.

  • Molecular Formula : C₁₃H₁₇N₃S
  • Molecular Weight : 239.36 g/mol
  • CAS Number : 175276-75-2
  • MDL Number : MFCD00177225

This compound features a triazole ring with a thiol group, which is crucial for its biological activity. The presence of the tert-butylphenyl group enhances lipophilicity, potentially influencing its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various methods have been explored, including:

  • Conventional Heating : Traditional heating methods have been utilized to facilitate the reaction between substituted phenyl compounds and thioketones.
  • Ultrasound-Assisted Synthesis : Recent studies have reported improved yields and shorter reaction times when using ultrasound-assisted techniques for synthesizing triazole derivatives .

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole-3-thiols exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : The synthesized compounds showed MIC values ranging from 31.25 to 62.5 μg/mL against various pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans at a concentration of 125 μg/mL .

The structure-activity relationship suggests that variations in substituents on the thiol group can modulate antimicrobial efficacy without drastically changing activity profiles among different derivatives.

Anticancer Activity

The compound has also been evaluated for anticancer properties:

  • Cytotoxicity Testing : Studies using the MTT assay demonstrated that certain triazole derivatives exhibited selective cytotoxicity against cancer cell lines such as human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231). Compounds containing specific substituents showed enhanced activity and selectivity towards cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by:

  • Substituent Variations : The nature and position of substituents on the triazole ring significantly affect antimicrobial and anticancer activities. Electron-donating groups tend to enhance activity compared to electron-withdrawing groups .
  • Thiol Group Positioning : The positioning of the thiol group relative to other functional groups plays a critical role in determining the compound's reactivity and interaction with biological targets.

Case Studies

Several studies have highlighted the effectiveness of triazole derivatives in various therapeutic applications:

  • Antimicrobial Efficacy : A study demonstrated that specific triazole derivatives exhibited potent antimicrobial effects against resistant strains of bacteria and fungi .
  • Anticancer Properties : Another research focused on hydrazone derivatives of triazoles showed promising results in inhibiting cancer cell proliferation and migration, indicating potential for further development as antimetastatic agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via alkylation or Mannich base reactions. For example, alkylation of triazole precursors with iodobutane or bromophenacyl derivatives under basic conditions (pH 9–11) yields S-alkylated derivatives with ~60–75% efficiency . Adjusting solvent polarity (e.g., ethanol vs. DMF) and temperature (80–100°C) can improve regioselectivity.
  • Key Data :

Reaction TypeYield (%)ConditionsReference
Alkylation68–72KOH/EtOH, reflux
Mannich Base55–60Formaldehyde, HCl

Q. What characterization techniques are most reliable for confirming the structure of this triazole-thiol derivative?

  • Methodology : Use elemental analysis (C, H, N, S) to verify stoichiometry, IR spectroscopy for thiol (-SH) stretching (2550–2600 cm⁻¹), and ¹H/¹³C-NMR to confirm substituent positions (e.g., tert-butyl protons at δ 1.3 ppm) . LC-MS further validates molecular ion peaks (e.g., [M+H]⁺ at m/z 263.2) .

Q. How does the solubility and stability of this compound vary under different experimental conditions?

  • Solubility : Moderately soluble in DMSO (>10 mg/mL) but poorly in water (<0.1 mg/mL). Stability decreases above 40°C; store at -20°C in inert atmospheres to prevent oxidation of the thiol group .
  • Stability Table :

ConditionDegradation (%)Time (days)Reference
25°C, air15–207
-20°C, N₂<530

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved across studies?

  • Analysis Strategy : Compare substituent effects (e.g., tert-butyl vs. methoxy groups) on receptor binding. Use molecular docking to identify steric clashes caused by bulky tert-butyl groups in certain protein pockets . Validate via dose-response assays (IC₅₀) and ADME profiling (e.g., logP >3 reduces bioavailability) .

Q. What structural modifications enhance the pharmacological activity of 1,2,4-triazole-3-thiol derivatives?

  • Methodology : Introduce electron-withdrawing groups (e.g., -Cl, -F) at the phenyl ring to improve membrane permeability. For example, 4-chlorophenyl analogs show 3× higher COX-2 inhibition than unsubstituted derivatives . Salt formation (e.g., Na⁺ or Zn²⁺ salts) increases aqueous solubility by 50% .

Q. What computational tools predict the toxicity and pharmacokinetics of this compound?

  • Approach : Use PASS Online to predict LD₅₀ and SwissADME for bioavailability. For instance, tert-butyl groups may increase hepatotoxicity risk (PASS score: 0.72), requiring in vitro hepatocyte assays for validation .

Q. How do reaction intermediates influence the purity of the final product?

  • Resolution : Monitor intermediates (e.g., hydrazinecarbothioamide) via TLC (Rf 0.5 in ethyl acetate/hexane 3:7). Recrystallize from ethanol/water (3:1) to remove unreacted precursors, achieving >98% purity .

Contradictions and Limitations

  • Alkylation Efficiency : reports 72% yield for iodobutane alkylation, while similar methods in achieve 65% due to steric hindrance from the tert-butyl group.
  • Toxicity Predictions : Computational models ( ) suggest moderate toxicity, but in vitro assays ( ) show low acute toxicity (LD₅₀ >500 mg/kg in rats).

Key Research Gaps

  • Mechanistic Studies : Limited data on thiol oxidation pathways under physiological conditions.
  • In Vivo Pharmacokinetics : No studies on metabolite identification or tissue distribution.

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